molecular formula C13H22O B1670488 Dicyclohexyl ketone CAS No. 119-60-8

Dicyclohexyl ketone

Cat. No. B1670488
CAS RN: 119-60-8
M. Wt: 194.31 g/mol
InChI Key: TWXWPPKDQOWNSX-UHFFFAOYSA-N
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Description

Dicyclohexyl ketone, also known as Dicyclohexylmethanone, is a compound with the molecular formula C13H22O and a molecular weight of 194.3 . It is used in organic synthesis .


Synthesis Analysis

Aldehydes and ketones can be prepared using a wide variety of reactions . For instance, the oxidation of 2° alcohols forms ketones . The addition of a hydroxyl group to an alkyne causes tautomerization which subsequently forms a carbonyl . Other methods include Friedel-Crafts acylation to form a ketone, and the reaction of Grignard reagents with nitriles to form ketones .


Molecular Structure Analysis

The molecular structure of Dicyclohexyl ketone is represented by the SMILES string O=C(C1CCCCC1)C2CCCCC2 .


Chemical Reactions Analysis

Aldehydes and ketones can undergo a wide variety of reactions . They can be prepared using a wide variety of reactions, including the oxidation of 1° alcohols with PCC to form aldehydes, hydration of an alkyne to form aldehydes, and reduction of an ester, acid chloride or nitrile to form aldehydes .


Physical And Chemical Properties Analysis

Dicyclohexyl ketone has a melting point of 57°C, a boiling point of 138 °C/13 mmHg (lit.), and a density of 0.986 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.485 (lit.) .

Scientific Research Applications

  • Chemical Synthesis and Structures :

    • Dicyclohexyl(hydroxy)acetonitrile, a derivative of dicyclohexyl ketone, has been synthesized as an intermediate in the production of dicyclohexyl(hydroxy)acetic acid. This compound features cyclohexyl rings in chair conformations and exhibits intermolecular hydrogen bonding in its crystal structure (Betz & Klüfers, 2007).
  • Analytical Chemistry Applications :

    • Dicyclohexyl-18-crown-6 methyl isobutyl ketone solution has been used in the extraction and flameless atomic absorption spectrophotometry determination of germanium in lignite fly ashes. This demonstrates the application of dicyclohexyl ketone derivatives in analytical chemistry, specifically in the extraction and quantification of metal elements (Papadoyannis, Matis & Zoumboulis, 1985).
  • Organic Synthesis and Catalysis :

    • N-aryl-substituted oxazolidinone-containing ketones, which can be prepared from dicyclohexyl ketone, have been investigated for their utility in asymmetric epoxidation of olefins. This research highlights the potential of dicyclohexyl ketone derivatives in facilitating organic synthesis reactions (Shu, Wang, Gan & Shi, 2003).
    • Dicyclohexyl ketone derivatives have also been used in dehydrodimerisation reactions catalyzed by nickel peroxide, yielding 1,4-diketones and demonstrating their reactivity in organic chemical transformations (Hawkins & Large, 1974).
  • Material Science and Polymer Chemistry :

    • The chemistry of ketone resins, particularly those derived from polycyclohexanone (a polymer related to dicyclohexyl ketone), has been studied for their stability and flexibility in varnish applications. This research indicates the potential of dicyclohexyl ketone derivatives in developing materials with enhanced properties (Rie & Shedrinsky, 1989).

Safety And Hazards

Dicyclohexyl ketone is a flammable liquid . When heated to decomposition, it emits acrid and irritating fumes . It is also a poison by the intravenous route . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Aldehydes and ketones are present in a number of low molecular weight molecules such as drugs, steroid hormones, reducing sugars and metabolic intermediates . The infrequent occurrence of aldehydes and ketones in biomolecules has stimulated the development of techniques to selectively introduce these functional groups, thus providing unique sites for chemical modification and greatly extending the applications of the probes found in this section . This suggests potential future directions in the use of Dicyclohexyl ketone in the field of organic synthesis.

properties

IUPAC Name

dicyclohexylmethanone
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InChI

InChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWPPKDQOWNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059488
Record name Methanone, dicyclohexyl-
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Molecular Weight

194.31 g/mol
Source PubChem
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Product Name

Dicyclohexyl ketone

CAS RN

119-60-8
Record name Cyclohexyl ketone
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Record name Dicyclohexyl ketone
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Record name Dicyclohexyl ketone
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Record name DICYCLOHEXYL KETONE
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Synthesis routes and methods

Procedure details

To an ice-cooled solution of 1-(3-cyanobenzyl)-4-(2-methoxyphenyl)piperazine (5.60 g, 18.2 mmol) in 250 mL of tetrahydrofuran was added a solution of cyclohexylmagnesium chloride in ethyl ether (27.3 mL, 2.0M) under nitrogen. The solution was slowly warmed to 25° C. and then brought to reflux. After 48 h of reflux, thin layer chromatography indicated that the reaction was complete. The reaction mixture was then cooled to 0° C., ice cold 6N HCl solution (200 mL) was added, and the reaction mixture was stirred at ambient temperature for 3 h. The reaction mixture was then poured into a separatory funnel and washed with ether. The aqueous layer was then basified with K2CO3 and then extracted with chloroform. The organic extracts were combined, dried (Na2SO4), and concentrated to provide a dark green-brown oil. This material was purified on flash silica gel (1% methanol-chloroform) to afford 7.88 g (quantitative yield) of expected cyclohexyl ketone as a brown oil whose 1H NMR in CDCl3 was consistent with the desired structure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
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200 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
SW Chaikin, WG Brown - Journal of the American Chemical …, 1949 - ACS Publications
… g., benzil and dicyclohexyl ketone, were … Two ketones, mesityl oxide and dicyclohexyl ketone, required heating to 60-70 to initiate reaction. More com- … 97 32.5 Dicyclohexyl ketone …
Number of citations: 575 pubs.acs.org
K Miyata, M Koyanagi - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
… Similar solvent effects are found for absorption spectra of benzophenone and dicyclohexyl ketone, but with more complexity regarding their spectral shifts in contrast to the case of benzil…
Number of citations: 6 www.journal.csj.jp
CG Gauerke, CS Marvel - Journal of the American Chemical …, 1928 - ACS Publications
… In further attempting to obtain tetracyclohexyl ethylene glycol the reduction of dicyclohexyl ketone … by coldconed, sulfuric acidto give carbon monoxide,water and dicyclohexyl ketone. …
Number of citations: 6 pubs.acs.org
GA Urove, DG Peters - Journal of the Electrochemical Society, 1993 - iopscience.iop.org
… Experiments involving the use of acetonitrile-d3and deuterium oxide, as well as the appearance of small amounts of dicyclohexyl ketone and dicyclohexylethanedione, have confirmed …
Number of citations: 19 iopscience.iop.org
I Columbus, SE Biali - The Journal of Organic Chemistry, 1994 - ACS Publications
… Tetracyclohexylethene (4) was synthesized by McMurry coupling of dicyclohexyl ketone. The … For the preparation of 4, we reacted dicyclohexyl ketone with T1CI3 under the conditions …
Number of citations: 24 pubs.acs.org
HC Brown, MW Rathke - Journal of the American Chemical …, 1967 - ACS Publications
… The analysis revealed the presence of 53 mmoles of cyclohexyl cyclopentyl ketone, a yield of 53%, and 43 mmoles of dicyclohexyl ketone. It is apparent that the optimum applicability of …
Number of citations: 19 pubs.acs.org
DHR Barton, JF McGhie, PL Batten - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… dicyclohexyl ketone hydrazone, and camphor hydrazone were also investigated in order to examine the mechanism of the oxidation. The related oxidations of benzophenone …
Number of citations: 16 pubs.rsc.org
GW Moersch, AR Burkett - The Journal of Organic Chemistry, 1971 - ACS Publications
… 2-Ethylbutyric acid 27925-46-8 (A) 31 134-135 CigHsoCIA 22 4-Hydroxy-4'-methylbenzophenone “2-Ethylbutyric acid 27925-47-9 (B) 33 (B) 90-91 C19H220 23 Dicyclohexyl ketone 2-…
Number of citations: 69 pubs.acs.org
S Díez-González, H Kaur, FK Zinn… - The Journal of …, 2005 - ACS Publications
… We began our studies using dicyclohexyl ketone as substrate utilizing the catalytic system … Remarkably, on raising the temperature to 80C, dicyclohexyl ketone was activated toward …
Number of citations: 244 pubs.acs.org
BS Jaynes, CL Hill - Journal of the American Chemical Society, 1995 - ACS Publications
… primary C—H bonds in n-hexane as well as the formation of the radical recombination products dicyclohexyl ketone and dicyclooctyl strongly supports a radical mechanism for the …
Number of citations: 107 pubs.acs.org

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